molecular formula C16H15N3OS B2565796 N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide CAS No. 315696-74-3

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide

Cat. No.: B2565796
CAS No.: 315696-74-3
M. Wt: 297.38
InChI Key: SSPOMKPGMRALEV-UHFFFAOYSA-N
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Description

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a cyclohepta[b]thiophene ring, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclohepta[b]thiophene ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide.

    Coupling with pyridine carboxamide: The final step involves coupling the cyclohepta[b]thiophene derivative with pyridine carboxamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide
  • 2-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide

Uniqueness

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c17-9-13-12-6-2-1-3-7-14(12)21-16(13)19-15(20)11-5-4-8-18-10-11/h4-5,8,10H,1-3,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPOMKPGMRALEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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